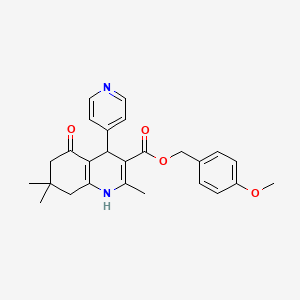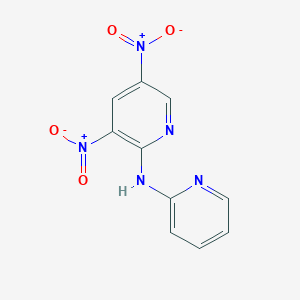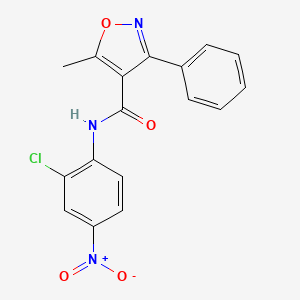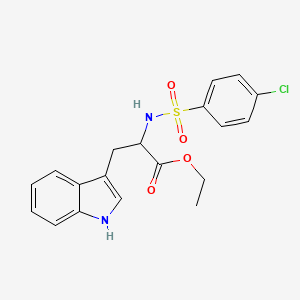
(4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Functionalization of the quinoline ring: Introduction of the pyridinyl and methoxyphenyl groups can be done through nucleophilic substitution reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using appropriate alcohols and acids.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyridinyl groups.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and pyridinyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against a variety of microbial strains.
Anticancer Agents: Some derivatives are studied for their potential to inhibit cancer cell growth.
Medicine
Drug Development: The compound can be a lead molecule in the development of new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents for imaging and detection.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes.
Agriculture: These compounds can be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the pyridinyl group can bind to active sites of enzymes, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with different biological activities.
Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.
Uniqueness
(4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-4-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and aromatic systems, leading to diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-pyridin-4-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-16-22(25(30)32-15-17-5-7-19(31-4)8-6-17)23(18-9-11-27-12-10-18)24-20(28-16)13-26(2,3)14-21(24)29/h5-12,23,28H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTQSLLTLQQLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=NC=C3)C(=O)OCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[methyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5174682.png)
![methyl 2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5174687.png)
![1,3-Benzothiazol-6-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B5174697.png)


![sodium [(1-piperidinylcarbonothioyl)thio]acetate](/img/structure/B5174713.png)
![1-{4-[4-Fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}propan-1-one](/img/structure/B5174716.png)

![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5174727.png)
![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-2-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B5174731.png)
![N-(4-{[4-(SEC-BUTYL)ANILINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B5174738.png)

![4-Methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5174755.png)
![dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5174769.png)
